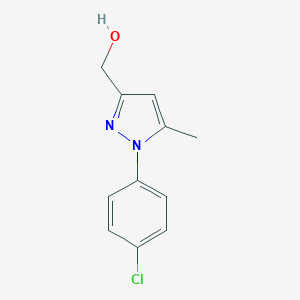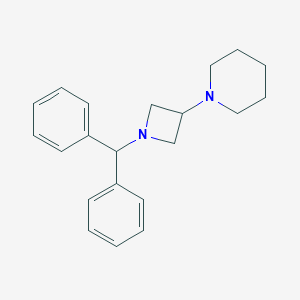
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine
Descripción general
Descripción
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bicyclic compound that contains a piperidine ring and an azetidine ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is not fully understood, but it is believed to act as a modulator of the dopaminergic system. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to increase the release of dopamine in the brain, which is associated with improved cognitive function and mood. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain.
Efectos Bioquímicos Y Fisiológicos
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to have various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and mood enhancement. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine in lab experiments is its high yield of synthesis and availability. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is also relatively stable and easy to handle. However, one of the limitations of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, including the development of new synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential applications in materials science and organic chemistry. Further studies are also needed to fully understand the mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Propiedades
Número CAS |
178312-56-6 |
|---|---|
Nombre del producto |
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine |
Fórmula molecular |
C21H26N2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(1-benzhydrylazetidin-3-yl)piperidine |
InChI |
InChI=1S/C21H26N2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-16-20(17-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |
Clave InChI |
YPCUFKPCUHJUIH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]PIPERIDINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

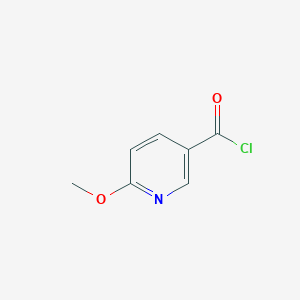
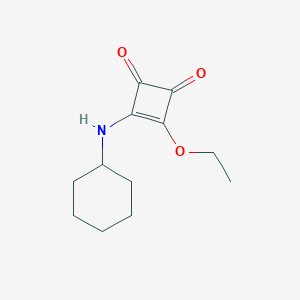
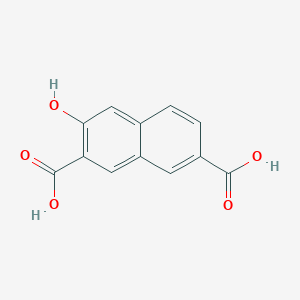

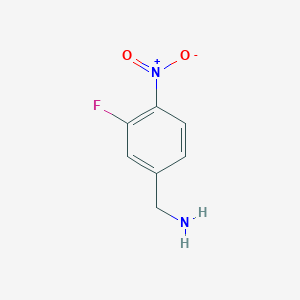
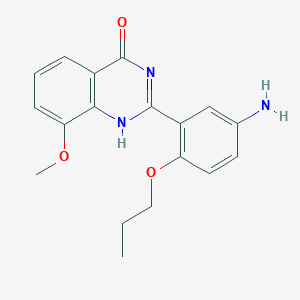


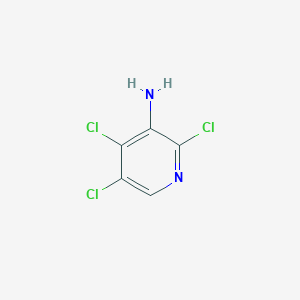
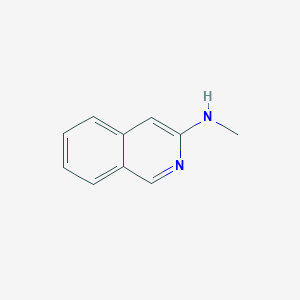
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)


